molecular formula C14H15N3O3S B1451939 Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 933949-39-4

Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B1451939
CAS No.: 933949-39-4
M. Wt: 305.35 g/mol
InChI Key: FQTBPVHEWCCLLT-UHFFFAOYSA-N
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Description

Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. Key functional groups include:

  • Cyclopropyl substituent at position 7, contributing steric and electronic effects.
  • Ethyl group at position 1, influencing solubility and metabolic stability.
  • Ester moiety at position 5, modulating lipophilicity and hydrolysis susceptibility.

This compound is of interest in medicinal chemistry for its structural resemblance to kinase inhibitors and nucleotide analogs. Its synthesis and characterization likely employ crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation of molecular geometry .

Properties

IUPAC Name

methyl 7-cyclopropyl-1-ethyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-17-11-10(12(18)16-14(17)21)8(13(19)20-2)6-9(15-11)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTBPVHEWCCLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=O)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate (CAS Number: 933949-39-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, molecular characteristics, and biological activities, particularly focusing on its pharmacological effects.

Molecular Characteristics

The molecular formula of this compound is C14H15N3O3SC_{14}H_{15}N_{3}O_{3}S with a molar mass of 305.35 g/mol. The structure contains a pyrido-pyrimidine core, which is significant for its biological activity.

PropertyValue
CAS Number933949-39-4
Molecular FormulaC₁₄H₁₅N₃O₃S
Molar Mass305.35 g/mol
Hazard ClassificationIrritant

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Detailed synthetic pathways are crucial for understanding how structural variations influence biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the mercapto group may enhance the interaction with microbial enzymes or cellular components, leading to increased efficacy against various pathogens.

Antileishmanial Properties

A study highlighted that certain derivatives of pyrido-pyrimidines showed promising antileishmanial activities. While specific data on Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo has not been directly reported, its structural analogs demonstrate potential mechanisms of action such as inducing apoptosis in Leishmania species .

The cytotoxic effects of similar compounds have been attributed to their ability to disrupt cellular processes. The mechanism often involves the induction of oxidative stress or interference with DNA synthesis. Understanding these pathways is essential for evaluating the therapeutic potential of Methyl 7-cyclopropyl derivatives in cancer therapy.

Case Studies and Research Findings

  • Antileishmanial Activity : A comparative study on oxabicyclic compounds revealed that certain derivatives exhibited significant antileishmanial effects. Although Methyl 7-cyclopropyl has not been tested directly in this context, its structural similarity suggests potential .
  • Cytotoxicity Profiles : In vitro studies have shown that compounds with similar thiol groups can exhibit selective cytotoxicity against cancer cell lines. Further research is needed to determine the specific cytotoxic profile of Methyl 7-cyclopropyl .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant antibacterial properties. Methyl 7-cyclopropyl-1-ethyl-2-mercapto derivatives have been studied for their effectiveness against a range of bacterial strains, including those resistant to standard antibiotics. This makes them candidates for developing new antimicrobial therapies to combat bacterial infections .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Certain pyrido[2,3-d]pyrimidine derivatives have been reported to induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific pathways that lead to cell proliferation and survival, making these compounds potential leads for anticancer drug development .

Enzyme Inhibition

Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo derivatives have been investigated for their ability to inhibit enzymes associated with various diseases. For instance, they may act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a target for antifolate drugs used in cancer therapy .

Pesticidal Activity

Research has indicated that compounds like methyl 7-cyclopropyl-1-ethyl-2-mercapto derivatives can exhibit pesticidal activities. These compounds may serve as effective agents against certain pests and pathogens affecting crops. Their mechanism often involves disrupting metabolic processes in pests, leading to their mortality .

Growth Promoters

In agricultural settings, these compounds could also be explored as growth promoters or enhancers in livestock feed. Their incorporation into animal nutrition could potentially improve growth rates and feed efficiency, similar to other compounds utilized in veterinary medicine .

Polymer Additives

Methyl 7-cyclopropyl-1-ethyl-2-mercapto derivatives may find applications as additives in polymer formulations. Their mercapto group can facilitate cross-linking reactions in polymer matrices, enhancing mechanical properties and thermal stability of the resulting materials .

Corrosion Inhibitors

Due to their thiol groups, these compounds can also act as corrosion inhibitors in metal surfaces. They form protective layers on metals, preventing oxidation and degradation when exposed to corrosive environments .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant activity against resistant bacterial strains observed.
Anticancer Properties Induction of apoptosis in specific cancer cell lines noted.
Pesticidal Activity Effective against target pests with low toxicity to beneficial insects.
Growth Promoters Improved growth rates in livestock trials reported.
Polymer Additives Enhanced mechanical properties in polymer composites demonstrated.
Corrosion Inhibitors Effective protective layers formed on metal surfaces observed.

Chemical Reactions Analysis

Reactivity of the Mercapto Group (-SH)

The 2-mercapto moiety is a key reactive site, enabling:

a. Alkylation/Acylation

  • Thiol groups undergo nucleophilic substitution with alkyl halides or acyl chlorides to form thioethers or thioesters.

  • Example: Reaction with methyl iodide under basic conditions yields the methylthio derivative .

Reaction TypeReagentProductKey Conditions
AlkylationCH₃IS-CH₃ substitutionK₂CO₃, DMF, 60°C
AcylationAcClThioester formationPyridine, RT

b. Oxidation

  • Controlled oxidation converts -SH to sulfonic acid (-SO₃H) or disulfide bonds (-S-S-) .

  • H₂O₂ or KMnO₄ in acidic media are common oxidants .

Ester Group Transformations

The methyl carboxylate at position 5 participates in hydrolysis and transesterification:

a. Hydrolysis

  • Acidic or basic hydrolysis cleaves the ester to a carboxylic acid :
    R COOCH3H2O H+or OHR COOH\text{R COOCH}_3\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{R COOH}

  • Example: NaOH (2M) in ethanol/water (1:1) at reflux .

b. Transesterification

  • Reacts with higher alcohols (e.g., ethanol) under catalytic acid to yield ethyl esters .

Ring Functionalization

The pyrido[2,3-d]pyrimidine scaffold undergoes electrophilic substitution and cycloaddition:

a. Electrophilic Aromatic Substitution

  • Nitration or halogenation occurs at electron-rich positions (C6 or C8) .

  • Example: HNO₃/H₂SO₄ introduces nitro groups .

b. Condensation Reactions

  • The 4-oxo group facilitates condensation with amines or hydrazines to form Schiff bases or fused heterocycles .

Cyclopropane Ring Reactivity

The 7-cyclopropyl group influences steric and electronic properties:

  • Ring-Opening : Strong acids or oxidants (e.g., H₂SO₄, O₃) cleave the cyclopropane ring to form diols or ketones .

  • Stability : The strained ring enhances susceptibility to photochemical or thermal rearrangement .

Synthetic Modifications

Key derivatization strategies include:

StepModificationPurpose
1-SH → -S-AlkylEnhance lipophilicity
2Ester → AmideImprove metabolic stability
3Cyclopropane functionalizationTune steric effects

Stability Considerations

  • pH Sensitivity : The ester hydrolyzes rapidly in strong acids/bases .

  • Light Sensitivity : Cyclopropane rings may degrade under UV light .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights structural differences between the target compound and its closest analog, Methyl 1-cyclopentyl-7-cyclopropyl-4-oxo-2-sulfanyl-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate ():

Feature Target Compound Analog
R1 (Position 1) Ethyl (C₂H₅) Cyclopentyl (C₅H₉)
R2 (Position 7) Cyclopropyl (C₃H₅) Cyclopropyl (C₃H₅)
Molecular Weight ~337.4 g/mol (calculated) ~391.5 g/mol (calculated)
Key Functional Groups Mercapto (-SH), ester (-COOCH₃) Mercapto (-SH), ester (-COOCH₃)

Implications of Substituents :

  • Ethyl vs. Ethyl, being smaller, may improve metabolic stability in vivo .
  • Cyclopropyl at R2 : Both compounds retain this group, suggesting its critical role in maintaining planar geometry or electronic interactions with biological targets.

Crystallographic and Hydrogen-Bonding Analysis

  • Structural Determination : Both compounds likely utilize SHELX programs (e.g., SHELXL) for crystal structure refinement, ensuring precise bond-length and angle measurements. ORTEP-III aids in visualizing thermal ellipsoids and molecular packing .
  • Hydrogen Bonding: The mercapto group (-SH) in the target compound participates in S–H···O/N interactions, influencing crystal packing and solubility. In contrast, cyclopentyl’s non-polar nature in the analog may reduce hydrogen-bonding capacity, favoring hydrophobic interactions .

Notes

  • Products are intended for laboratory use only ().
  • Structural analyses rely on crystallographic software (SHELX, ORTEP-III) and hydrogen-bonding theory ().

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis Approach

  • Core Formation : The pyrido[2,3-d]pyrimidine nucleus is formed by cyclization of appropriately substituted pyrimidine and pyridine precursors. Methods involve condensation reactions under acidic or basic catalysis.

  • Cyclopropyl Group Introduction : The cyclopropyl substituent at position 7 is introduced early via cyclopropyl-substituted starting materials or via cyclopropanation reactions on an intermediate pyrido-pyrimidine scaffold.

  • Mercapto Group Incorporation : The 2-mercapto group is introduced by nucleophilic substitution of a leaving group (e.g., chloro or bromo) at position 2 with a thiol source such as sodium hydrosulfide or thiourea derivatives. This step is typically conducted under mild conditions to preserve the heterocyclic integrity.

  • Esterification : The carboxylic acid at position 5 is methylated using standard esterification techniques, such as treatment with methanol in the presence of acid catalysts or via methyl iodide alkylation of the carboxylate salt.

  • N-1 Ethylation : Alkylation at the nitrogen atom in position 1 is achieved using ethyl halides under basic conditions. This step requires control to avoid over-alkylation or side reactions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Core Cyclization Condensation of pyrimidine and pyridine precursors 80–120 °C 4–12 hours 70–85 Acid or base catalysis
Cyclopropyl Introduction Use of cyclopropyl-substituted intermediates or cyclopropanation reagents Ambient to reflux 2–6 hours 65–80 Sensitive to reaction conditions
Mercapto Substitution NaSH or thiourea in polar solvent (e.g., ethanol) 25–60 °C 3–8 hours 60–75 Avoids decomposition of mercapto group
Esterification Methanol with acid catalyst (e.g., H2SO4) or methyl iodide Reflux or room temp 1–4 hours 75–90 Purification by crystallization
N-1 Ethylation Ethyl bromide or iodide with base (e.g., K2CO3) 40–80 °C 2–6 hours 70–85 Controlled to prevent multiple alkylation

Analytical and Research Findings

  • Purity and Characterization : The final compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of the mercapto group and the cyclopropyl substituent.
  • Reaction Monitoring : TLC and HPLC methods are used to monitor reaction progress and purity.
  • Optimization : Studies indicate that mercapto substitution is sensitive to temperature and solvent choice; polar protic solvents favor higher yields and cleaner reactions.
  • Scalability : The synthetic route has been adapted for scale-up in patent literature with modifications to reaction times and reagent stoichiometries to improve yield and reduce impurities.

Summary Table of Preparation Methods

Method Aspect Description Reference(s)
Starting Material 2-Amino-8-cyclopropyl pyrido-pyrimidine derivatives
Mercapto Group Introduction Nucleophilic substitution with NaSH or thiourea
Esterification Acid-catalyzed methanol esterification or methyl iodide alkylation
Alkylation (N-1) Ethyl halide alkylation under basic conditions
Reaction Conditions Mild to moderate temperatures, polar solvents preferred
Characterization NMR, IR, Mass Spec, HPLC, TLC

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Q. How can researchers optimize synthetic routes for this compound?

Multi-step synthesis often involves cyclocondensation of pyrimidine precursors with cyclopropyl reagents. Monitor reaction progress via TLC and intermediate characterization (e.g., LC-MS). For regioselective thiol introduction, employ thiourea under basic conditions. Esterification via methyl chloroformate completes the carboxylate moiety.

Advanced Questions

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

Apply graph set analysis ( ) to classify hydrogen bonds into motifs (e.g., R22_2^2(8) rings or C(6) chains). Use Mercury software to extract geometric parameters from SHELXL-refined CIF files. For example:

Hydrogen Bond Table (Hypothetical):

Donor-AcceptorDistance (Å)Angle (°)Graph Set
S-H⋯O=C2.89155D
N-H⋯O2.95165R22_2^2(8)

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., tautomerism observed in NMR but not XRD) require cross-validation:

  • Perform variable-temperature NMR to assess dynamic equilibria.
  • Use SHELXL's "SADI" restraint for disordered atoms ( ).
  • Validate with DFT calculations (e.g., comparing computed vs. experimental 1^1H shifts).

Q. How does the cyclopropyl group influence electronic properties and reactivity?

The cyclopropyl ring introduces angle strain (bond angles ~60°), increasing susceptibility to ring-opening reactions. SCXRD data (via SHELXL) reveal distorted dihedral angles, while DFT calculations predict enhanced electrophilicity at the pyrimidine C4 position. Compare with non-cyclopropyl analogs to isolate strain effects.

Q. What criteria guide software selection for crystallographic refinement of such heterocycles?

  • SHELXL ( ): Preferred for high-resolution small-molecule data; handles twinning via TWIN/BASF commands.
  • SHELXD ( ): Useful for experimental phasing in challenging cases.
  • ORTEP-3 ( ): Visualizes thermal ellipsoids and hydrogen bonds but does not refine structures.

Methodological Notes

  • Crystallography : Always validate SHELXL refinement with R-factor convergence (<5%) and check for "alert" levels in checkCIF reports.
  • Hydrogen Bonding : Cross-reference graph set analysis () with Hirshfeld surfaces to quantify intermolecular interactions.
  • Synthetic Design : Prioritize regioselectivity using steric/electronic maps derived from SCXRD data.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

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